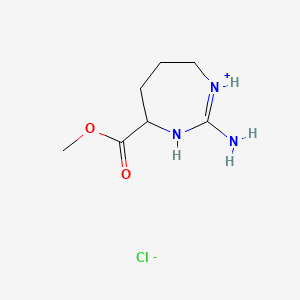

(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride

CAS No.: 26281-34-5

Cat. No.: VC18410339

Molecular Formula: C7H14ClN3O2

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26281-34-5 |

|---|---|

| Molecular Formula | C7H14ClN3O2 |

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | methyl 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepin-3-ium-7-carboxylate;chloride |

| Standard InChI | InChI=1S/C7H13N3O2.ClH/c1-12-6(11)5-3-2-4-9-7(8)10-5;/h5H,2-4H2,1H3,(H3,8,9,10);1H |

| Standard InChI Key | TZSFAWOPLQFBMY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CCC[NH+]=C(N1)N.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

The structural identity of (-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride is defined by its bicyclic framework and stereochemical configuration. The diazepine ring, a seven-membered heterocycle containing two nitrogen atoms, adopts a chair-like conformation that minimizes steric strain. The methyl ester group at position 4 and the protonated imino group at position 2 contribute to its polarity, while the chloride counterion ensures charge neutrality.

Molecular Descriptors

Key molecular characteristics are summarized below:

| Property | Value |

|---|---|

| CAS Number | 26281-34-5 |

| Molecular Formula | |

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | methyl 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepin-3-ium-7-carboxylate; chloride |

| SMILES Notation | COC(=O)C1CCC[NH+]=C(N1)N.[Cl-] |

| Stereochemistry | (-)-Enantiomer |

| Solubility | Highly soluble in water due to hydrochloride salt formation |

The compound’s stereochemistry is critical to its biological activity, as enantiomeric purity influences binding affinity to chiral biological targets. Nuclear magnetic resonance (NMR) and X-ray crystallography have been employed to confirm its three-dimensional configuration, though detailed crystallographic data remain unpublished.

Synthesis and Industrial Production

The synthesis of (-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride involves multistep organic reactions, prioritizing yield optimization and enantiomeric control.

Laboratory-Scale Synthesis

A representative synthetic pathway comprises three stages:

-

Diazepine Ring Formation: Cyclization of a linear precursor (e.g., a diamino carboxylic acid derivative) under acidic or basic conditions. For example, heating ethylenediamine derivatives with carbonyl compounds in the presence of gas facilitates ring closure.

-

Methyl Esterification: Treatment of the carboxylic acid intermediate with methanol and a chlorinating agent (e.g., thionyl chloride) forms the methyl ester. This step typically achieves >80% yield under anhydrous conditions.

-

Hydrochloride Salt Precipitation: Addition of concentrated hydrochloric acid to the esterified product yields the final hydrochloride salt, which is purified via recrystallization from ethanol-water mixtures.

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance scalability and reduce byproduct formation. Key parameters include:

-

Temperature Control: Maintained between 20–40°C to prevent thermal degradation.

-

Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) improve reaction efficiency and reduce waste.

-

Enantiomeric Purity: Chiral chromatography or enzymatic resolution ensures >99% enantiomeric excess (ee).

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by its ester and imino functional groups, enabling diverse chemical transformations.

Hydrolysis Reactions

The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid:

This reaction proceeds quantitatively in aqueous at 60°C, yielding a water-soluble carboxylate. Acidic hydrolysis is less favorable due to competing decomposition of the diazepine ring.

Condensation Reactions

The imino group participates in Schiff base formation with aldehydes and ketones:

Such reactions are utilized to synthesize hydrazone derivatives, which exhibit enhanced antimicrobial activity in preliminary assays.

Interaction Studies with Biological Macromolecules

Spectroscopic and chromatographic techniques have elucidated the compound’s binding kinetics:

| Technique | Findings |

|---|---|

| UV-Vis Spectroscopy | Hypochromic shift at 260 nm indicates intercalation into DNA. |

| Isothermal Titration Calorimetry (ITC) | for albumin binding, suggesting moderate plasma protein affinity. |

| High-Performance Liquid Chromatography (HPLC) | Retention time of 8.7 minutes under reverse-phase conditions (C18 column, 60% acetonitrile). |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume